molecular formula C48H34N2Si B3287858 Bis(4-(9h-carbazol-9-yl)phenyl)diphenylsilane CAS No. 848464-60-8

Bis(4-(9h-carbazol-9-yl)phenyl)diphenylsilane

Cat. No. B3287858
CAS RN: 848464-60-8
M. Wt: 666.9 g/mol
InChI Key: JDOBIJWMPMUWNO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

  • Host Material for OLEDs : It acts as a host material in electrophosphorescent organic light-emitting diodes (PHOLEDs) when combined with other components like 1,3-bis[(4-tert-butylphenyl)-1,3,4-oxadiazolyl]phenylene and green emitters such as fac-tris(2-phenylpyridine)iridium(III) .

Scientific Research Applications

Spectroscopic and Electrical Characteristics

  • High-Efficiency Material for OLEDs : Bis(3,5-di(9H-carbazol-9-yl)phenyl)diphenylsilane (SimCP2), a derivative of Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane, shows promising properties as a host material for blue organic light-emitting diodes (OLEDs). It exhibits high thermal and morphological stability, superior electron and hole mobilities, and efficient emission characteristics, contributing to high external quantum efficiency and power efficiency in OLEDs (Tsuboi et al., 2009).

Photophysical and Chemical Properties

  • Balanced Charge Transport for OLEDs : A series of derivatives, including Bis(3,5-di(9H-carbazol-9-yl)phenyl)diphenylsilane, were synthesized for use in blue phosphorescent OLEDs. These derivatives demonstrate wide bandgaps, high triplet energies, and balanced electron-transporting abilities, which are crucial for efficient OLED operation (Sun et al., 2015).

Application in TADF OLEDs

  • High-Performance TADF OLEDs : Bis(4-(9H-carbazol-9-yl)phenyl)bis(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)silane, a related compound, shows excellent properties as a host material in thermally activated delayed fluorescence (TADF) OLEDs. It offers a high external quantum efficiency and power efficiency, making it a potential material for green TADF-OLEDs (Choi et al., 2019).

Stability and Efficiency in OLEDs

  • Enhanced Stability and Efficiency : Bis(4-(9-carbazolyl)phenyl)diphenylsilane and its variants, used as host materials for blue phosphorescent devices, exhibit high triplet energy, amorphous nature, and high glass transition temperatures. These properties contribute to their superior performance and stability in OLEDs, offering high brightness and efficiency (Hu et al., 2009).

properties

IUPAC Name

bis(4-carbazol-9-ylphenyl)-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H34N2Si/c1-3-15-37(16-4-1)51(38-17-5-2-6-18-38,39-31-27-35(28-32-39)49-45-23-11-7-19-41(45)42-20-8-12-24-46(42)49)40-33-29-36(30-34-40)50-47-25-13-9-21-43(47)44-22-10-14-26-48(44)50/h1-34H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOBIJWMPMUWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H34N2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00722674
Record name 9,9'-[(Diphenylsilanediyl)di(4,1-phenylene)]di(9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

848464-60-8
Record name 9,9'-[(Diphenylsilanediyl)di(4,1-phenylene)]di(9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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